molecular formula C12H9N3O4S B11987138 (E)-N-(2-Methyl-5-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine CAS No. 5314-72-7

(E)-N-(2-Methyl-5-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine

Cat. No.: B11987138
CAS No.: 5314-72-7
M. Wt: 291.28 g/mol
InChI Key: ONUBSTUQFRGGFR-UHFFFAOYSA-N
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Description

(E)-N-(2-Methyl-5-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine is a Schiff base featuring two nitro groups: one on the thiophene ring (5-nitrothiophen-2-yl) and another on the 2-methyl-substituted phenyl ring. Schiff bases of this type are synthesized via condensation reactions between aromatic amines and aldehydes, typically under reflux conditions in polar solvents like ethanol . The (E)-configuration is stabilized by steric and electronic factors, as evidenced by crystallographic studies of related compounds . The nitro groups confer strong electron-withdrawing properties, influencing reactivity, molecular packing, and biological activity .

Properties

CAS No.

5314-72-7

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine

InChI

InChI=1S/C12H9N3O4S/c1-8-2-3-9(14(16)17)6-11(8)13-7-10-4-5-12(20-10)15(18)19/h2-7H,1H3

InChI Key

ONUBSTUQFRGGFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

(E)-N-(2-Methyl-5-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine is a Schiff base compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C12H10N4O4S
  • Molecular Weight : 286.29 g/mol
  • CAS Number : 303760-14-7

The structural formula indicates the presence of nitro groups and thiophene rings, which are often associated with various biological activities.

Antimicrobial Activity

Research has indicated that Schiff bases, including this compound, exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast cancer)25
A549 (Lung cancer)30
HeLa (Cervical cancer)50

This selectivity suggests a mechanism that may involve the induction of apoptosis or disruption of cellular signaling pathways.

The exact mechanism of action for this compound remains under investigation. However, similar compounds have been shown to interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a controlled study, the antimicrobial activity of the compound was tested against multi-drug resistant strains. The results indicated that the compound not only inhibited growth but also showed synergy when combined with conventional antibiotics.
  • Case Study on Anticancer Properties :
    A recent in vitro study focused on the effects of the compound on MCF-7 cells. The study reported that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis as evidenced by increased caspase activity.

Toxicological Profile

According to data from the US EPA's ToxValDB, the compound exhibits low acute toxicity but requires further investigation into chronic exposure effects. The available toxicity data suggest that while it may be safe at low concentrations, higher doses could pose risks.

Comparison with Similar Compounds

Substituent Effects

The compound is distinguished from analogues by its dual nitro substituents. Key structural comparisons include:

Compound Name Substituents on Phenyl Ring Substituents on Thiophene Ring Key Properties
(E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine 4-Cl 5-NO₂ High antimutagenic activity (20 μM)
(Z)-N-(2-Methoxyphenyl)-1-(5-nitrothiophen-2-yl)methanimine 2-OCH₃ 5-NO₂ Z-configuration; synthesized in ethanol
(E)-N-[4-Bromo-2-(trifluoromethoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine 4-Br, 2-OCF₃ 5-NO₂ Analyzed via XRD/DFT; strong π-π interactions
N-(5-Chloro-2-methylphenyl)-1-thiophen-2-ylmethanimine 5-Cl, 2-CH₃ None Lower polarity; no nitro groups

Key Observations:

  • The 2-methyl group on the phenyl ring may improve lipophilicity, aiding membrane penetration in antimicrobial contexts .

Antimicrobial and Antimutagenic Properties

Schiff bases with nitrothiophene moieties exhibit notable bioactivity:

Compound Antimicrobial Activity Antimutagenic Activity (vs. Aflatoxin B1)
Target Compound (Hypothesized) Likely high Predicted strong (based on nitro groups)
(E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine Effective against S. aureus, E. coli 60% reduction in mutagenicity at 20 μM
N-(5-Chloro-2-methylphenyl)-1-thiophen-2-ylmethanimine Moderate Not reported

Mechanistic Insights:

  • Nitro groups may interact with microbial enzymes via electron-deficient aromatic systems, disrupting metabolic pathways .
  • Antimutagenic effects likely arise from nitro radicals scavenging aflatoxin-induced reactive oxygen species .

Crystallographic and Computational Analysis

Molecular Conformation

Crystal structures of related compounds reveal:

  • Dihedral Angles: In isomorphic halophenyl derivatives, dihedral angles between aromatic planes range from 50–56°, driven by steric and electronic effects . The target compound’s 2-methyl group may increase torsional strain, altering this angle.
  • Intermolecular Interactions: Weak C–H⋯N and C–H⋯O bonds dominate packing, with nitro groups facilitating π-π stacking .

DFT Studies

For (E)-N-[4-bromo-2-(trifluoromethoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine:

  • HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, influenced by nitro substituents .
  • Charge density maps show electron withdrawal from the phenyl to nitrothiophene ring .

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